N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
説明
N-(3-Acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex heterocyclic compound featuring a fused tetracyclic scaffold with an imino-oxa bridge and a 13-azatetracyclo framework. The molecule includes a carboxamide group linked to a 3-acetylphenyl substituent, which distinguishes it from structurally related analogs. This substitution pattern likely influences its electronic properties, solubility, and biological interactions, particularly in enzyme inhibition or receptor binding contexts .
The tetracyclic core consists of a pyridine-like nitrogen atom (position 13) and an oxygen-containing oxa bridge (position 3), creating a rigid, planar structure.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-14(28)15-5-2-7-18(12-15)26-24(29)20-13-17-11-16-6-3-9-27-10-4-8-19(21(16)27)22(17)30-23(20)25/h2,5,7,11-13,25H,3-4,6,8-10H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLICYKRNMWAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that may influence its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N3O2 |
| Molecular Weight | 377.419 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
| SMILES | CC(=O)C1=CC=C(C=C1)N=C(C(=O)N)C2=C(C(=C(C2=O)C)C)C3=CC=CC=C3N4C=CC=C4 |
The primary mechanism of action for N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide involves the inhibition of the H+/K+ ATPase enzyme , commonly known as the proton pump. This inhibition leads to a decrease in gastric acid secretion, suggesting potential applications in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. Factors such as food intake can affect its absorption rate and overall efficacy:
- Absorption : Rapidly absorbed in the stomach and intestines.
- Distribution : Widely distributed in body tissues.
- Metabolism : Undergoes hepatic metabolism; specific pathways require further elucidation.
Biological Activity and Therapeutic Potential
Research has indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. In vitro assays demonstrated IC50 values indicating effective inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory pathways; however, detailed studies are required to confirm these effects.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such properties.
Case Studies
Research on structurally similar compounds has provided insights into potential applications:
- Study on HeLa Cells : A study evaluated the cytotoxicity of various compounds isolated from medicinal plants against HeLa cells using IC50 values to measure effectiveness. Similar methodologies could be applied to assess the activity of N-(3-acetylphenyl)-4-imino-3-oxa derivatives .
- In Vivo Studies : Future studies should focus on in vivo models to evaluate the therapeutic efficacy and safety profile of this compound in treating gastric acid-related disorders.
類似化合物との比較
Comparison with Similar Compounds
The compound belongs to a family of tetracyclic carboxamides with variations in the aryl substituent. Below is a detailed comparison with key analogs:
Structural and Physicochemical Properties
*Estimated based on structural similarity to analogs .
Key Observations:
- Lipophilicity (XLogP3): The 3-acetylphenyl substituent moderately increases lipophilicity (XLogP3 ~4.5) compared to the phenyl analog (XLogP3 3.9). The trifluoromethylphenyl derivative exhibits the highest lipophilicity (XLogP3 ~5.2), attributed to the electron-withdrawing CF₃ group .
- Polar Surface Area: All analogs share identical topological polar surface areas (65.4 Ų), suggesting similar passive membrane permeability profiles .
- Molecular Weight: The target compound (401.47 g/mol) exceeds the Lipinski “Rule of Five” threshold (500 g/mol), but its rigid tetracyclic core may mitigate bioavailability challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
